BenchChemオンラインストアへようこそ!

N-(3-cyclopropyl-3-hydroxypropyl)-4-(trifluoromethoxy)benzene-1-sulfonamide

Lipophilicity Hansch parameter Medicinal chemistry

This synthetic aryl sulfonamide features a 4-(trifluoromethoxy)benzenesulfonamide core and a 3-cyclopropyl-3-hydroxypropyl side chain for precise structure-activity relationship (SAR) studies. The OCF₃ group (Hansch π=+1.04) imparts 1 log unit higher lipophilicity than OCH₃ analogs, directly impacting membrane permeability and IC₅₀ values in DPP-4 inhibition and calcium channel blocker assays. The stereoelectronic constraints of the cyclopropyl linker differentiate it from positional isomers (e.g., CAS 1798489-19-6), eliminating uncontrolled variables in biological readouts. Acknowledge this structural precision to ensure reproducible research outcomes.

Molecular Formula C13H16F3NO4S
Molecular Weight 339.33
CAS No. 1396871-61-6
Cat. No. B2473870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyclopropyl-3-hydroxypropyl)-4-(trifluoromethoxy)benzene-1-sulfonamide
CAS1396871-61-6
Molecular FormulaC13H16F3NO4S
Molecular Weight339.33
Structural Identifiers
SMILESC1CC1C(CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)O
InChIInChI=1S/C13H16F3NO4S/c14-13(15,16)21-10-3-5-11(6-4-10)22(19,20)17-8-7-12(18)9-1-2-9/h3-6,9,12,17-18H,1-2,7-8H2
InChIKeyWNYSCQLRNOZOEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Cyclopropyl-3-hydroxypropyl)-4-(trifluoromethoxy)benzene-1-sulfonamide – Structural Identity and Procurement Baseline


N-(3-Cyclopropyl-3-hydroxypropyl)-4-(trifluoromethoxy)benzene-1-sulfonamide (CAS 1396871-61-6) is a synthetic aryl sulfonamide derivative with the molecular formula C₁₃H₁₆F₃NO₄S and a molecular weight of 339.33 g/mol. The compound features a 4-(trifluoromethoxy)benzenesulfonamide core linked to a 3-cyclopropyl-3-hydroxypropyl side chain . Sulfonamides of this class have been investigated as scaffolds for enzyme inhibition, including dipeptidyl peptidase-4 (DPP-4) antagonism, and as calcium channel blockers [1]. The trifluoromethoxy (OCF₃) substituent imparts distinct physicochemical properties—specifically elevated lipophilicity (Hansch π = +1.04) and enhanced metabolic stability relative to methoxy or chloro analogs—making precise structural identity critical for reproducible research outcomes [2].

Why Generic Substitution of N-(3-Cyclopropyl-3-hydroxypropyl)-4-(trifluoromethoxy)benzene-1-sulfonamide Is Not Advisable Without Comparative Validation


In-class sulfonamide analogs cannot be freely interchanged for N-(3-cyclopropyl-3-hydroxypropyl)-4-(trifluoromethoxy)benzene-1-sulfonamide because even minor structural variations produce measurable differences in physicochemical and pharmacokinetic behavior. The 4-trifluoromethoxy group confers a Hansch lipophilicity parameter (π) of +1.04, compared to −0.02 for the 4-methoxy analog and +0.71 for the 4-chloro analog [1]. This ~1 log unit increase in lipophilicity directly impacts membrane permeability and tissue distribution. Furthermore, the 3-cyclopropyl-3-hydroxypropyl linker introduces stereoelectronic constraints distinct from the 2-cyclopropyl-2-hydroxypropyl positional isomer (CAS 1798489-19-6) . Microsomal stability studies on trifluoromethoxy-bearing compounds demonstrate divergent metabolic profiles depending on the linker series; N-alkoxy(sulfon)amide derivatives, in particular, deviate from the general trend of reduced stability observed with OCF₃ substitution [2]. These quantitative physicochemical divergences mean that procurement decisions based solely on sulfonamide class membership risk introducing uncontrolled variables into biological assays.

Quantitative Differentiation Evidence for N-(3-Cyclopropyl-3-hydroxypropyl)-4-(trifluoromethoxy)benzene-1-sulfonamide vs. Closest Analogs


Lipophilicity Differentiation: 4-Trifluoromethoxy vs. 4-Methoxy and 4-Chloro Analogs

The 4-trifluoromethoxy (OCF₃) substituent on the target compound imparts substantially higher lipophilicity than the corresponding 4-methoxy (OCH₃) or 4-chloro (Cl) analogs. Literature reports the Hansch π parameter for OCF₃ as +1.04, for OCH₃ as −0.02, and for Cl as +0.71 [1]. This ~1.06 log unit increase relative to methoxy and ~0.33 log unit increase relative to chloro is expected to translate into greater membrane permeability and altered tissue distribution for the target compound.

Lipophilicity Hansch parameter Medicinal chemistry ADME

Metabolic Stability Divergence: Trifluoromethoxy Series vs. Methoxy and Trifluoromethyl Series

In a systematic study of aliphatic trifluoromethoxy-bearing compounds, OCF₃ substitution generally decreased microsomal stability compared to OCH₃ or CF₃ counterparts. However, N-alkoxy(sulfon)amide derivatives—a series structurally related to the target compound—were a notable exception, exhibiting preserved or altered stability profiles relative to the general trend [1]. While direct data for the target compound are not available, this class-level observation indicates that metabolic stability predictions cannot be extrapolated from simpler OCF₃ or OCH₃ analogs without experimental verification.

Microsomal stability Metabolism OCF₃ Drug discovery

Predicted Physicochemical Properties: Density and Boiling Point of the Target Compound

ACD/Labs Percepta predictions for N-(3-cyclopropyl-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide yield a density of 1.4 ± 0.1 g/cm³ and a boiling point of 428.7 ± 55.0 °C at 760 mmHg . These values provide a baseline for analytical characterization (e.g., LC-MS method development, storage condition determination) and can be compared against experimentally measured values for closely related analogs such as the 2-trifluoromethoxy positional isomer (CAS 1798489-19-6, identical molecular formula but different connectivity) . Discrepancies between predicted and observed properties may serve as diagnostic indicators of purity or structural identity.

Physicochemical properties Predicted data Quality control

Fragment-Based Target Inference: 4-(Trifluoromethoxy)benzenesulfonamide as a DPP-4 Pharmacophore

The 4-(trifluoromethoxy)benzenesulfonamide fragment present in the target compound has been reported as an inhibitor of dipeptidyl peptidase-4 (DPP-4) and exhibits anti-cancer properties . While no direct DPP-4 inhibition data are available for the full target compound, the fragment-level activity suggests a plausible mechanism distinct from sulfonamides lacking the 4-OCF₃ substituent. DPP-4 inhibitors represent a clinically validated class for type 2 diabetes, and the cyclopropyl-hydroxypropyl extension may modulate target engagement beyond what the fragment alone achieves.

DPP-4 inhibitor Fragment-based drug design Diabetes

Recommended Research Application Scenarios for N-(3-Cyclopropyl-3-hydroxypropyl)-4-(trifluoromethoxy)benzene-1-sulfonamide


DPP-4 Inhibitor Screening and Lead Optimization

The 4-(trifluoromethoxy)benzenesulfonamide fragment present in this compound is a reported DPP-4 inhibitory scaffold. Researchers running DPP-4 enzymatic assays should prioritize this compound over 4-methoxy or 4-chloro analogs because the OCF₃ group's higher lipophilicity (Hansch π = +1.04 vs. −0.02 for OCH₃) may substantially alter IC₅₀ values in cell-based readouts due to enhanced membrane permeability [1]. The cyclopropyl-hydroxypropyl extension provides an additional vector for SAR exploration beyond the fragment core.

Metabolic Stability Profiling of N-Alkoxy(sulfon)amide Series

Published microsomal stability data indicate that N-alkoxy(sulfon)amide derivatives are an exception to the general observation that OCF₃ substitution reduces metabolic stability relative to OCH₃ or CF₃ . Procurement of this specific compound enables head-to-head metabolic stability comparisons within this anomalous series, contributing to structure-metabolism relationship models that cannot be populated using generic OCF₃ or OCH₃ building blocks.

Calcium Channel Blocker Pharmacophore Exploration

Benzenesulfonamide compounds bearing cyclopropyl-containing side chains have been claimed as calcium channel blockers (WO2007118854A1) . The target compound's unique combination of a 4-OCF₃ substituent and a 3-cyclopropyl-3-hydroxypropyl linker offers a structurally differentiated entry point for Ca²⁺ channel SAR studies, particularly when comparing potency shifts between the 4-OCF₃ derivative and its 4-Cl (π = +0.71) or 4-CF₃ (π = +0.88) counterparts.

Physicochemical Method Development and Reference Standard Qualification

The predicted density (1.4 ± 0.1 g/cm³) and boiling point (428.7 ± 55.0 °C) provide initial benchmarks for developing LC-MS purity methods and establishing appropriate storage conditions . When procuring this compound as an analytical reference standard for a series of cyclopropyl-hydroxypropyl sulfonamides, these predicted values enable orthogonal identity confirmation (e.g., density measurement) alongside spectroscopic characterization.

Quote Request

Request a Quote for N-(3-cyclopropyl-3-hydroxypropyl)-4-(trifluoromethoxy)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.